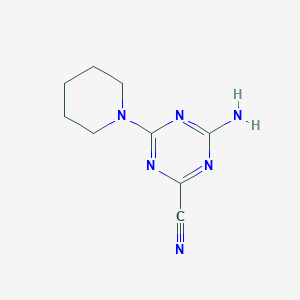![molecular formula C16H18ClN3OS B4326970 N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326970.png)
N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
描述
N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, also known as DACT, is a synthetic compound that has been the subject of recent scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell proliferation and survival. In inflammation, this compound has been shown to inhibit the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which regulate the expression of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of antioxidant and cytoprotective genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its molecular targets and the disease model being studied. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, resulting in the inhibition of tumor growth and proliferation. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. In neurodegenerative disorders, this compound has been shown to protect neuronal cells from oxidative stress and apoptosis, resulting in improved neuronal function and survival.
实验室实验的优点和局限性
The advantages of using N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide in lab experiments include its synthetic accessibility, high potency, and selectivity for specific molecular targets. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
未来方向
For research on N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide include the identification of its molecular targets and the development of more selective and potent analogs. In cancer research, future studies may focus on the combination of this compound with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies may investigate the potential of this compound as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorder research, future studies may explore the potential of this compound as a disease-modifying agent for Alzheimer's and Parkinson's disease.
科学研究应用
N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been studied for its potential therapeutic applications in various disease models, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorder research, this compound has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-amino-5-chloro-4,6-dimethyl-N,N-bis(prop-2-enyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-5-7-20(8-6-2)16(21)14-13(18)11-9(3)12(17)10(4)19-15(11)22-14/h5-6H,1-2,7-8,18H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZNFGMYZRWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)N(CC=C)CC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326894.png)
![N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326898.png)

![1'-{[benzyl(methyl)amino]methyl}-5-bromo-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4326911.png)

![4-amino-6-[ethyl(phenyl)amino]-1,3,5-triazine-2-carbonitrile](/img/structure/B4326928.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B4326939.png)
![N-(4-ethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326947.png)
![N,N-diallyl-3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326959.png)
![N,N-diallyl-5-chloro-3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326966.png)
![4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine](/img/structure/B4326967.png)
![N,N-diallyl-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326975.png)

![3-(benzoylamino)-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326986.png)
